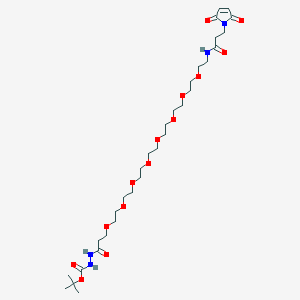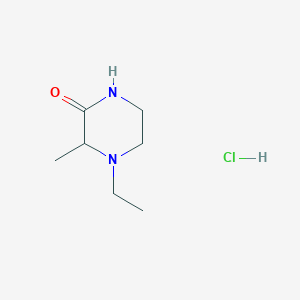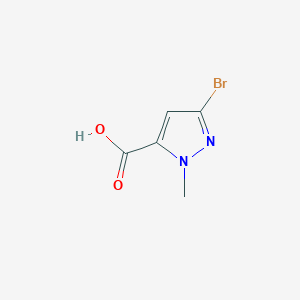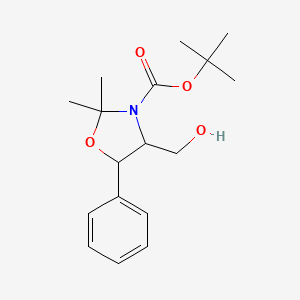
4-(aminomethyl)-2-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)-2-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one dihydrochloride is a useful research compound. Its molecular formula is C15H22Cl2N4O and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Polymeric Materials
Research into aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety has led to the development of novel poly(arylene ether amides)s. These polymers demonstrate high thermal stability, good solubility in various organic solvents, and potential applicability in high-performance materials due to their inherent viscosities and glass-transition temperatures. The introduction of the phthalazinone moiety into the polymer backbone is a notable advancement in polymer science, offering enhanced material properties suitable for advanced applications (Lin Cheng, X. Jian, & S. Mao, 2002).
Potential Nootropic Agents
The synthesis and biological evaluation of various 1,4-disubstituted 2-oxopyrrolidines and related compounds have been explored for their potential nootropic activity. This research underscores the chemical versatility of pyrrolidine derivatives and their potential in developing new therapeutic agents. Although the specific chemical is not directly referenced, the study demonstrates the ongoing interest in pyrrolidine-based compounds within the pharmaceutical research community (V. Valenta, J. Urban, J. Taimr, & Z. Polívka, 1994).
Fluorinated Polyamides
Another study focuses on the synthesis and characterization of fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety. This research highlights the preparation of novel fluorinated diamine monomers and the subsequent synthesis of new fluorinated polyamides. These materials exhibit excellent solubility, thermal stability, and are amorphous, indicating their potential for high-performance applications in various industries (Chenyi Wang, Lin Cheng, Juan Feng, L. Ying, Xiao-ling Yang, & Jian-ling Li, 2007).
Propiedades
IUPAC Name |
4-(aminomethyl)-2-(2-pyrrolidin-1-ylethyl)phthalazin-1-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O.2ClH/c16-11-14-12-5-1-2-6-13(12)15(20)19(17-14)10-9-18-7-3-4-8-18;;/h1-2,5-6H,3-4,7-11,16H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFXSSBDCBJMOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

